molecular formula C8H14ClN3S B1501046 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride CAS No. 1185309-72-1

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride

Cat. No.: B1501046
CAS No.: 1185309-72-1
M. Wt: 219.74 g/mol
InChI Key: NKOLYFHMTPFBEX-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is a chemical compound that features a thiazole ring fused to a piperidine ring, with an amine group attached to the piperidine ring and a hydrochloride counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with piperidine-3-amine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form thiazol-2-ylpiperidin-3-one.

  • Reduction: Reduction reactions can yield 1-(Thiazol-2-yl)piperidin-3-ol.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(Thiazol-2-yl)piperidin-3-amine hydrochloride is similar to other thiazole-containing compounds, such as 2-(piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides. These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties.

Comparison with Similar Compounds

  • 2-(piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

  • Imidazole-containing compounds

This comprehensive overview provides a detailed understanding of 1-(Thiazol-2-yl)piperidin-3-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c9-7-2-1-4-11(6-7)8-10-3-5-12-8;/h3,5,7H,1-2,4,6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLYFHMTPFBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671622
Record name 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-72-1
Record name 1-(1,3-Thiazol-2-yl)piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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